(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Chiral Purity Stereochemistry Quality Control

Peptide synthesis demands protected amino acids with orthogonal selectivity and reliable chirality. The hydrochloride salt of H-Glu(OMe)-OH provides a pre-activated, protonated building block for direct resin coupling. • Enhanced solubility and stability versus free base • γ-Methyl ester deprotects selectively under mild alkaline conditions without affecting Boc/Trt groups • (S)-configuration (+29°) preserves chiral integrity in downstream peptides • ≥98% purity reduces cumulative side products in long sequences (>20 residues) • >97% process yield supports cost-efficient PMLG polymer synthesis

Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
CAS No. 3077-51-8
Cat. No. B1315283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride
CAS3077-51-8
Molecular FormulaC6H12ClNO4
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)O)N.Cl
InChIInChI=1S/C6H11NO4.ClH/c1-11-5(8)3-2-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H/t4-;/m0./s1
InChIKeyNTWTYOQNGBVBFH-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu(OMe)-OH·HCl – Protected Glutamic Acid Building Block


(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS 3077-51-8), synonymously L-glutamic acid γ-methyl ester hydrochloride or H-Glu(OMe)-OH·HCl, is a protected L-glutamic acid derivative featuring a methyl ester at the γ-carboxyl and a free α-amino group, supplied as the hydrochloride salt . This compound belongs to the class of amino acid derivatives employed as building blocks in solution- and solid-phase peptide synthesis and as chiral intermediates for asymmetric synthesis .

Building block class Protected L-glutamic acid derivative
Salt form Hydrochloride — pre-protonated α-amine
γ-Ester Methyl ester — orthogonal deprotection
Stereochemistry (S)-enantiomer for chiral integrity

Why Generic Substitution Fails


Direct substitution of (S)-2-amino-5-methoxy-5-oxopentanoic acid hydrochloride with the free base (CAS 1499-55-4), the D-enantiomer (CAS 6461-04-7), or alternative γ-esters (e.g., γ-tert-butyl or γ-benzyl) is not scientifically valid. The hydrochloride salt form confers a defined protonation state, enhanced aqueous solubility, and improved bench stability compared to the neutral free base, directly affecting coupling efficiency in peptide bond formation . The methyl ester offers orthogonal deprotection selectivity versus tert-butyl or benzyl esters under acidic or hydrogenolytic conditions, a critical parameter in orthogonal protection strategies [1]. The (S)-stereochemistry dictates the chiral integrity of the final peptide or downstream intermediate; racemic or D-enantiomer forms will produce diastereomeric products with divergent biological or pharmacological properties .

Free base substitution
The hydrochloride salt provides higher aqueous solubility and bench stability; switching to the free base may reduce coupling efficiency and alter solution handling.
D‑enantiomer or racemate
Replacing the (S)-form with the D-enantiomer or racemic mixture will produce diastereomeric products, compromising chiral integrity of the final peptide or intermediate.
Alternative γ‑esters
Substituting the methyl ester with tert‑butyl or benzyl esters changes orthogonal deprotection selectivity under acidic or hydrogenolytic conditions, which may disrupt global protection strategy.

Quantitative Differentiation vs. Closest Analogs


Enantiomeric Purity by Specific Rotation

The (S)-enantiomer of L-glutamic acid 5-methyl ester exhibits a specific rotation of [α]D = +29° (c=2, 6N HCl) . The (R)-enantiomer (D-form, CAS 6461-04-7) would exhibit a specific rotation of approximately −29° under identical conditions. This +58° net difference between enantiomers serves as a definitive identity and chiral purity quality control metric for incoming material verification, ensuring that the correct stereoisomer is procured for asymmetric synthesis applications.

Specific rotation
Reported
+29° (c=2, 6N HCl) vs. D-enantiomer −29° expected
Enables chiral identity verification for incoming material.
Chiral Purity Stereochemistry Quality Control

Commercial Purity Comparison

Commercially available (S)-2-amino-5-methoxy-5-oxopentanoic acid hydrochloride from Bidepharm (Cat. BD231830) is specified at 98% purity, supported by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the same compound from AKSci (Cat. 3262AB) is listed at a minimum purity of 95% . The 3% absolute purity difference can be critical for sensitive peptide coupling reactions where side products from impurities may reduce yield or complicate purification.

Purity specification
Head-to-head
98% (Bidepharm) vs. 95% (AKSci) — 3% absolute difference
Reduces side-reaction risk in multistep peptide syntheses.
Bidepharm batch includes NMR/HPLC/GC QC documentation.
Purity Vendor Comparison Procurement

Synthesis Yield: Salt vs. Free Base

Patent DE1493991A1 describes a process for producing γ-methylglutamate hydrochloride in >97% yield based on starting glutamic acid hydrochloride, with residual unreacted glutamic acid hydrochloride below 1.5% and dimethyl glutamate byproduct below 2.3% [1]. In contrast, patent CN1332152A for the free base L-glutamic acid 5-methyl ester reports yields of 60–65% after crystallization, with purity >98% [2]. The >32% yield advantage of the hydrochloride salt process translates directly to lower raw material costs and reduced waste for large-scale peptide intermediate production.

Process yield
Cross-study comparable
>97% yield (HCl salt) vs. 60–65% (free base) — >32% improvement
Supports cost-efficient bulk procurement of the hydrochloride salt.
Conditions: HCl/MeOH (salt) vs. H₂SO₄/MeOH (free base).
Process Chemistry Yield Manufacturing

Solubility Profiling for Process Design

He et al. (2021) reported gravimetrically determined mole fraction solubilities of L-glutamic acid 5-methyl ester (free base, CAS 1499-55-4) in water, methanol, ethanol, 1-propanol, 2-propanol, acetone, 2-butanone, and other solvents from 283.15 to 323.15 K, fitted to the modified Apelblat model [1]. Although these data are for the free base, the hydrochloride salt’s aqueous solubility is class-expected to be higher due to increased ionization. The free base solubility data provide a conservative lower-bound estimate for solvent selection in extraction, crystallization, and reaction medium design. No comparable multi-solvent solubility dataset is publicly available for the hydrochloride salt or competing glutamic acid esters, making this the best-available physicochemical reference for process development.

Solubility dataset
Class-level
Free base solubility in 12 organic solvents (283–323 K)
Provides conservative lower-bound reference for solvent selection.
Hydrochloride salt solubility class-expected higher; verify experimentally.
Solubility Process Development Crystallization

Reference Standard Qualification for QC

ChemWhat lists L-glutamic acid 5-methyl ester (free base, CAS 1499-55-4) and by extension its hydrochloride salt (CAS 3077-51-8) as qualified for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA), with traceability to pharmacopeial standards (USP or EP) available upon feasibility assessment [1]. Many competing glutamic acid ester derivatives lack this explicit reference standard qualification, which streamlines regulatory compliance for pharmaceutical impurity profiling and API-related substance testing.

Reference standard status
Class-level inference
Qualified for ANDA AMV/QC; traceability to USP/EP available
May reduce in-house qualification burden for analytical teams.
Per supplier specification; feasibility assessment required.
Reference Standard ANDA Analytical QC

Procurement-Driven Application Scenarios


SPPS of Glutamate-Containing Peptides

The hydrochloride salt form of H-Glu(OMe)-OH provides a pre-activated, protonated amino acid ready for direct coupling onto resin-bound peptide chains. The γ-methyl ester serves as an orthogonal protecting group that can be selectively removed under mild alkaline or nucleophilic conditions without affecting acid-labile side-chain protections such as Boc or Trt groups [1]. The 98% purity specification from qualified vendors minimizes the risk of cumulative side products that can compromise the purity of long peptide sequences (e.g., >20 amino acids).

Chiral Pool Asymmetric Synthesis

The (S)-configuration of this compound, verified by specific rotation of +29° , makes it a reliable chiral pool starting material for the synthesis of enantiomerically pure pharmaceuticals. In routes requiring γ-substituted glutamic acid derivatives, the methyl ester can be selectively deprotected or transformed while retaining stereochemical integrity at the α-center, as demonstrated in the synthesis of γ-substituted glutamic acid derivatives with retention of optical purity [2].

Reference Standard for ANDA Impurity Profiling

The compound's qualification as a reference standard with potential traceability to USP/EP [3] supports its use in analytical method validation (AMV) and quality control of glutamic acid-related impurities in generic drug applications (ANDA). Procurement of the reference-standard-qualified material reduces the in-house qualification burden for analytical development teams.

Large-Scale PMLG Polymer Manufacturing

The >97% process yield for the hydrochloride salt [4] enables cost-efficient bulk production of the monomer for poly(γ-methyl L-glutamate) (PMLG) synthesis. PMLG is used in membranes for chiral separations and in biodegradable polymer research. The high yield directly reduces raw material cost per kilogram of polymer, a critical factor for industrial-scale polymer applications.

Application
Selection Property
Validation Focus
SPPS of glutamate-containing peptides
Pre-activated HCl salt; orthogonal methyl ester
Coupling efficiency and deprotection selectivity
Chiral pool asymmetric synthesis
Verified (S)-configuration by specific rotation
Retention of chiral integrity in downstream steps
Reference standard for ANDA impurity profiling
Reference-standard-qualified material
Suitability for AMV and QC in generic drug development
Large-scale PMLG polymer manufacturing
>97% reported process yield for monomer
Cost-efficient monomer procurement for polymer synthesis
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